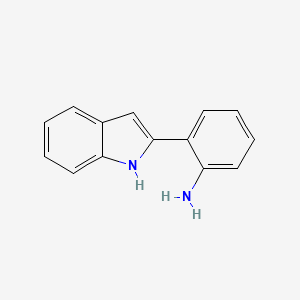

2-(2-Aminophenyl)indole

Descripción

Significance of the Indole (B1671886) Scaffold in Organic Chemistry

The indole ring system is a cornerstone of heterocyclic chemistry, recognized for its widespread presence in nature and its role as a fundamental building block in synthetic chemistry. researchgate.netderpharmachemica.com This bicyclic structure, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is electronically rich and aromatic, making it a versatile precursor in organic synthesis. irjmets.com The indole core's unique electronic properties allow for selective electrophilic substitution, primarily at the C3 position. irjmets.com

The significance of the indole scaffold is underscored by its presence in a vast array of biologically active compounds, including alkaloids, the essential amino acid tryptophan, and neurotransmitters like serotonin (B10506) and melatonin. irjmets.comnih.gov Its structural motif is integral to numerous pharmaceuticals, exhibiting a wide spectrum of activities such as anti-inflammatory, anticancer, antimicrobial, and neuroactive properties. irjmets.comnih.gov The adaptability of the indole scaffold has driven the development of numerous synthetic methodologies, from classical methods like the Fischer and Leimgruber-Batcho syntheses to modern metal-catalyzed C-H activation and green chemistry approaches. researchgate.nettandfonline.com This continuous evolution in synthetic strategies highlights the enduring importance of the indole moiety in medicinal chemistry, materials science, and the broader field of organic synthesis. researchgate.netrsc.org

The Unique Role of the 2-(2-Aminophenyl)indole Moiety in Advanced Synthesis and Applications

The this compound moiety possesses a distinct chemical character that makes it a particularly valuable building block in advanced synthesis. The molecule's structure is characterized by the indole nucleus substituted at the 2-position with an o-aminophenyl ring. This arrangement provides two key reactive sites: the indole nitrogen and the primary amine on the phenyl ring, which can be selectively functionalized. This dual reactivity allows it to serve as a precursor for the construction of complex, fused heterocyclic systems.

A primary application of this compound is in the synthesis of polycyclic aromatic compounds. For instance, it is a key reactant in condensation reactions with various ketones to form mono- and bis-azomethines. nih.gov Furthermore, it has been utilized in the development of novel routes to synthesize pyrido[2,3-b]indole derivatives, which are important scaffolds in medicinal chemistry. sioc-journal.cnacs.org Research has also demonstrated its use in preparing indolo[3,2-c]quinolines and benzimidazo[1,2-c]quinazolines, compounds investigated for their potential cytotoxic activities. chemsrc.com The strategic placement of the amino group facilitates cyclization reactions, enabling the assembly of these elaborate molecular architectures.

The structural analogue, 2-(2′-aminophenyl)benzothiazole, showcases the potential applications derived from the o-aminophenyl substituent. This related compound is a tunable fluorescent core used in coordination chemistry to form pincer ligands, in light-emitting materials, and as a sensor for cations and anions. mdpi.com By analogy, the N,N-donor sites of this compound make it an attractive ligand for creating metal complexes and functional materials.

Overview of Research Trajectories for this compound

Current and future research involving this compound and its derivatives is expanding into several key areas, primarily focusing on medicinal chemistry and the development of novel synthetic methodologies.

One significant trajectory is the exploration of its derivatives as potential therapeutic agents. Studies have shown that related 2-arylindoles, such as 2-(4-aminophenyl)-1H-indole, exhibit potent antibacterial activity and can act as efflux pump inhibitors in resistant bacterial strains like Staphylococcus aureus. researchgate.netjapsonline.com This suggests a promising avenue for developing new antimicrobial agents that can overcome drug resistance. The core structure is a valuable pharmacophore, and research into its functionalization is aimed at creating libraries of compounds for screening against various biological targets. omicsonline.org

Another major research focus is on leveraging this compound as a versatile synthon for creating complex, fused heterocyclic systems. Scientists are developing new, efficient, and often catalyst-driven methods to construct molecules like indolo[2,3-b]quinolines, which are known for their significant biological activities, including antitumor properties. rsc.org The development of selective, metal-catalyzed dimerization reactions of 2-alkynylanilines can lead to the synthesis of 2-(2-aminophenyl)quinolines, further highlighting the drive towards creating diverse and complex molecular frameworks from simple precursors. bohrium.com

Finally, there is a consistent trend towards developing more efficient and environmentally benign synthetic routes. This includes the use of microwave-assisted synthesis and aqueous micellar catalysis to produce indole derivatives, which aligns with the principles of green chemistry. tandfonline.commdpi.com These advanced methods aim to improve reaction yields, reduce waste, and provide easier access to these valuable chemical entities for further application in materials science and drug discovery.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | scbt.com |

| Molecular Weight | 208.26 g/mol | scbt.comnih.gov |

| CAS Number | 32566-01-1 | scbt.com |

| Melting Point | 154-155 °C | chemsrc.com |

| Boiling Point | 437.9 °C at 760 mmHg | chemsrc.com |

| Density | 1.229 g/cm³ | chemsrc.com |

| Appearance | Crystalline Solid | omicsonline.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKRGXQCKYFJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352891 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32566-01-1 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 2 2 Aminophenyl Indole and Its Derivatives

Classic and Modern Approaches to the Indole (B1671886) Ring System

The construction of the indole core is central to accessing 2-(2-aminophenyl)indole. Over the years, a variety of methods have been developed, each with distinct advantages regarding substrate scope, reaction conditions, and regioselectivity.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for creating the indole nucleus. wikipedia.org It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comthermofisher.comtcichemicals.com The classical mechanism proceeds through several key steps: the phenylhydrazone isomerizes to its enamine tautomer, which then undergoes a clockss.orgclockss.org-sigmatropic rearrangement. byjus.com The resulting diimine intermediate subsequently cyclizes and eliminates ammonia (B1221849) upon aromatization to yield the final indole product. wikipedia.orgbyjus.com

Direct synthesis of this compound via the Fischer method is not straightforward. However, the reaction can be strategically adapted to produce key precursors. A common approach involves using a ketone bearing a masked amino group, such as a nitro group, on one of the aryl rings. For instance, the reaction of phenylhydrazine (B124118) with a 2-nitroacetophenone derivative would yield a phenylhydrazone that, upon Fischer cyclization, produces a 2-(2-nitrophenyl)indole. Subsequent chemical reduction of the nitro group to an amine furnishes the desired this compound. This multi-step strategy highlights the versatility of the Fischer synthesis in preparing functionalized indole precursors. mdpi.com The choice of unsymmetrical ketones can lead to regioisomeric products, with selectivity influenced by factors like the acidity of the medium and steric effects. thermofisher.com

| Phenylhydrazine Reactant | Ketone Reactant | Intermediate Hydrazone | Final Product (after reduction) |

| Phenylhydrazine | 1-(2-nitrophenyl)ethan-1-one | (E)-1-(2-nitrophenyl)ethan-1-one phenylhydrazone | This compound |

| p-Tolylhydrazine | 1-(2-nitrophenyl)ethan-1-one | (E)-1-(2-nitrophenyl)ethan-1-one (4-methylphenyl)hydrazone | 5-methyl-2-(2-aminophenyl)indole |

| Phenylhydrazine | 1-(5-chloro-2-nitrophenyl)ethan-1-one | (E)-1-(5-chloro-2-nitrophenyl)ethan-1-one phenylhydrazone | 2-(5-chloro-2-aminophenyl)indole |

This table illustrates hypothetical precursor combinations for the synthesis of this compound derivatives based on the principles of the Fischer Indole Synthesis.

The this compound scaffold contains two distinct nucleophilic nitrogen centers—the indole N-H and the primary aniline (B41778) N-H2—making it a versatile precursor for constructing fused polycyclic systems. The reactivity of these amino groups can be harnessed in cyclization reactions to build additional rings onto the core structure.

For example, researchers have demonstrated that 2-(2-aminophenyl)indoles can undergo unexpected cyclization with nitroalkenes in the presence of polyphosphoric acid to afford derivatives of isocryptolepine, an indolo[3,2-c]quinoline alkaloid. rsc.org This transformation involves a complex reaction cascade where the aminophenyl group participates in the formation of a new six-membered ring. Another key strategy involves the reaction of 2-(o-aminophenyl)indoles with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). beilstein-journals.org This reaction provides a high-yielding pathway to 12-unsubstituted indolo[1,2-c]quinazolines, where the exocyclic amine and the indole nitrogen atom cyclize with the one-carbon unit provided by DMFDMA. beilstein-journals.org These methods showcase how the inherent functionalities of the title compound can be strategically employed to access complex, value-added heterocyclic frameworks.

| Starting Material | Reagent(s) | Fused Product | Reference |

| This compound | Nitroalkene, Polyphosphoric Acid | Indolo[3,2-c]quinoline derivative | rsc.org |

| 2-(o-aminophenyl)indole | N,N-dimethylformamide dimethyl acetal (DMFDMA) | 12-unsubstituted indolo[1,2-c]quinazoline | beilstein-journals.org |

This table summarizes cyclization reactions starting from this compound to form fused heterocyclic systems.

Dehydrogenative N-heterocyclization has emerged as a powerful and atom-economical strategy for indole synthesis. This approach typically involves the intramolecular cyclization of 2-(2-aminoaryl)ethyl alcohols, which are readily prepared from the corresponding 2-nitrotoluene (B74249) derivatives. clockss.orgrsc.orgresearchgate.net The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and platinum, and proceeds without the need for external oxidants or hydrogen acceptors. clockss.orgrsc.org

The proposed mechanism involves the catalyst first oxidizing the alcohol functionality to an aldehyde. clockss.org This is followed by an intramolecular condensation between the newly formed aldehyde and the aniline amine group to generate a cyclic imine (a 3H-indole intermediate). Subsequent isomerization, driven by the formation of the stable aromatic indole ring, yields the final product, with hydrogen gas (H2) as the only byproduct. clockss.orgrsc.org Various catalyst systems, including a (μ-oxo)tetraruthenium cluster and heterogeneous catalysts like platinum supported on niobium oxide (Pt/Nb2O5) or zeolite (Pt/HBEA), have been shown to be highly effective for this transformation. clockss.orgrsc.orgresearchgate.net These methods offer a sustainable and direct route to the indole core under neutral conditions. rsc.org

| Catalyst System | Support/Ligand | Temperature | Yield (%) | Reference |

| (μ-oxo)tetraruthenium cluster | dppbz | 130 °C | High | clockss.org |

| Pt | Nb2O5 | 144 °C (o-xylene reflux) | 93 | rsc.org |

| Pt | HBEA Zeolite | 144 °C (o-xylene reflux) | 99 | rsc.org |

| Ru | CeO2 | 140 °C | >99 | researchgate.net |

This table presents various catalyst systems used for the dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol (B1265811) to form indoles.

N-Alkylation and Cyclization Strategies Utilizing 2-(2-Aminophenyl) functionalities

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways characterized by high efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts are particularly prominent in the construction and functionalization of the indole ring system.

A modern and efficient strategy for constructing indole skeletons involves the palladium-catalyzed tandem reaction of 2-(2-aminoaryl)acetonitriles with arylboronic acids. organic-chemistry.orgresearchgate.net This method provides a direct route to 2-substituted indoles and is noted for its excellent functional group tolerance and chemoselectivity, even accommodating halogen substituents that can be used for further synthetic modifications. organic-chemistry.orgresearchgate.net

The transformation is believed to proceed through a sequential mechanism. organic-chemistry.orgresearchgate.net Initially, the palladium catalyst facilitates the nucleophilic addition of the arylboronic acid to the nitrile group of the 2-(2-aminoaryl)acetonitrile. This generates an imine intermediate which then undergoes an intramolecular cyclization, where the aniline nitrogen attacks the imine carbon. Subsequent steps lead to the aromatization of the newly formed ring, yielding the indole product. This tandem approach allows for the rapid assembly of the indole core from readily available starting materials. mdpi.com

| 2-(2-Aminoaryl)acetonitrile | Arylboronic Acid | Catalyst/Conditions | Product | Reference |

| 2-(2-aminophenyl)acetonitrile (B23982) | Phenylboronic acid | Pd catalyst, aqueous medium | 2-Phenylindole (B188600) | mdpi.com |

| 2-(2-amino-5-chlorophenyl)acetonitrile | 4-Methylphenylboronic acid | Pd catalyst | 5-Chloro-2-(p-tolyl)indole | organic-chemistry.org |

| 2-(2-aminophenyl)acetonitrile | 4-Bromophenylboronic acid | Pd catalyst | 2-(4-Bromophenyl)indole | researchgate.net |

This table provides examples of the palladium-catalyzed tandem reaction for the synthesis of 2-arylindoles.

Copper-catalyzed reactions provide powerful tools for functionalizing indoles. One notable method involves the C3-heteroarylation of indoles derived in situ from o-alkynylanilines. nih.gov This process is a promising pathway for synthesizing C3-functionalized indoles, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net

| o-Alkynylaniline Substrate | Electrophile | Catalyst | Product Type | Reference |

| 2-(Phenylethynyl)aniline | Quinoline (B57606) N-oxide | Cu(OTf)2 | 3-(Quinolin-2-yl)-2-phenylindole | nih.gov |

| 2-((4-Methoxyphenyl)ethynyl)aniline | Isoquinoline N-oxide | Cu(OTf)2 | 3-(Isoquinolin-1-yl)-2-(4-methoxyphenyl)indole | nih.gov |

| 2-((4-Chlorophenyl)ethynyl)aniline | Quinoline N-oxide | Cu(OTf)2 | 2-(4-Chlorophenyl)-3-(quinolin-2-yl)indole | researchgate.net |

This table showcases the copper(II)-catalyzed C3-heteroarylation of indoles generated in situ from o-alkynylanilines.

Gold(I)/Brønsted Acid Relay Catalysis for Cyclopentannulated Indoles from 1-(2-Aminophenyl)prop-2-ynols

A notable advancement in the synthesis of complex indole structures is the use of a gold(I)/Brønsted acid relay catalytic system. This one-pot tandem process efficiently produces polysubstituted cyclopentannulated indoles from readily available 1-(2-aminophenyl)prop-2-ynols and 1,3-dicarbonyls. rsc.orgrsc.org The reaction is characterized by its atom, step, and pot economy, making it an attractive method for generating a diverse library of these annulated indoles in good to excellent yields. rsc.org

The proposed mechanism involves an initial gold(I)-catalyzed 5-exo-dig cyclization of the 1-(2-aminophenyl)prop-2-ynol to form a 2-allylidene indolinol intermediate. nih.gov Subsequently, a Brønsted acid mediates a cation-ene reaction between the in-situ generated indoline (B122111) and a 1,3-dicarbonyl compound. This is followed by an intramolecular Friedel–Crafts-type reaction to furnish the final cyclopentannulated indole product. rsc.orgnih.gov This relay catalysis has been shown to be quite general, accommodating a variety of substituted 1-(2-aminophenyl)prop-2-ynols. rsc.org

Table 1: Gold(I)/Brønsted Acid Relay Catalysis for Cyclopentannulated Indoles

| Entry | 1-(2-Aminophenyl)prop-2-ynol Substrate | 1,3-Dicarbonyl Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(2-aminophenyl)prop-2-yn-1-ol | Acetylacetone | 1,2-Dimethyl-3-acetyl-cyclopenta[b]indole | Good-Excellent |

| 2 | 1-(2-amino-5-methylphenyl)prop-2-yn-1-ol | Dibenzoylmethane | 1,2-Diphenyl-3-benzoyl-6-methyl-cyclopenta[b]indole | Good-Excellent |

| 3 | 1-(2-amino-4-chlorophenyl)prop-2-yn-1-ol | Ethyl acetoacetate | Ethyl 1,2-dimethyl-7-chloro-cyclopenta[b]indole-3-carboxylate | Good-Excellent |

This table is a representative summary based on the described methodology. rsc.org

Cobalt(II)-Catalyzed Cascade Reactions Involving 2-(2-Aminophenyl)ethanols and Benzyl (B1604629) Alcohols

An air-stable and inexpensive cobalt(II) complex has been developed for the chemoselective synthesis of 2-aryl-3-formylindoles. nih.gov This one-pot cascade reaction utilizes 2-(2-aminophenyl)ethanols and various benzyl alcohol derivatives. nih.govresearchgate.net A key feature of this protocol is its high chemoselectivity, yielding 2-aryl-3-formylindoles instead of the commonly expected N-alkylated or C-3 alkylated indole products. nih.gov The reaction proceeds with a low catalyst loading of 5.0 mol % and demonstrates a broad substrate scope, achieving yields up to 87%. nih.govresearchgate.net

Mechanistic studies suggest that the reaction proceeds through a tandem sequence involving imine formation followed by cyclization. nih.gov In a related approach, cobalt catalysis has also been employed for the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles to synthesize quinazolines, showcasing the versatility of cobalt in facilitating such cyclization reactions. nih.gov

Table 2: Cobalt(II)-Catalyzed Synthesis of 2-Aryl-3-Formylindoles

| Entry | 2-(2-Aminophenyl)ethanol Substrate | Benzyl Alcohol Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(2-aminophenyl)ethanol | Benzyl alcohol | 2-Phenyl-1H-indole-3-carbaldehyde | up to 87% |

| 2 | 2-(2-amino-5-methylphenyl)ethanol | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde | High |

| 3 | 2-(2-amino-4-chlorophenyl)ethanol | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-6-chloro-1H-indole-3-carbaldehyde | High |

This table is a representative summary based on the described methodology. nih.govresearchgate.net

Iron(III)-Catalyzed Tandem Cyclization of 2-(2-Aminophenyl)acetonitriles

Iron catalysis provides an environmentally benign alternative to noble transition metals for the synthesis of N-heterocyclic compounds. acs.org An iron(III)-catalyzed tandem cyclization has been successfully developed for the preparation of dihydrochromeno[2,3-b]indole derivatives. acs.orgfigshare.comnih.gov This method involves the reaction of 2-(2-aminophenyl)acetonitriles with 2-(hydroxy(aryl)methyl)phenols. acs.orgnih.govacs.org The transformation proceeds smoothly in the presence of a catalytic amount of an iron salt, such as Fe(OTf)₃, to afford various multisubstituted dihydrochromeno[2,3-b]indoles in moderate to high yields. acs.orgnih.gov This approach is significant as it provides direct access to these complex heterocyclic systems, which are present in natural alkaloids and other bioactive molecules. acs.org

Table 3: Iron(III)-Catalyzed Synthesis of Dihydrochromeno[2,3-b]indoles

| Entry | 2-(2-Aminophenyl)acetonitrile Substrate | 2-(Hydroxy(aryl)methyl)phenol Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(2-aminophenyl)acetonitrile | 2-(Hydroxy(phenyl)methyl)phenol | 5,6-Dihydrochromeno[2,3-b]indole | Moderate-High |

| 2 | 2-(2-amino-5-methylphenyl)acetonitrile | 2-((4-Methoxyphenyl)(hydroxy)methyl)phenol | 2-Methoxy-5,6-dihydrochromeno[2,3-b]indole | Moderate-High |

| 3 | 2-(2-amino-4-chlorophenyl)acetonitrile | 2-((4-Chlorophenyl)(hydroxy)methyl)phenol | 2-Chloro-5,6-dihydrochromeno[2,3-b]indole | Moderate-High |

This table is a representative summary based on the described methodology. acs.orgnih.gov

Vanadium(III)-Catalyzed Cascade Cyclization with 2-(2-Aminophenyl)acetonitrile

An efficient strategy for the synthesis of pyrido[2,3-b]indoles has been developed utilizing a vanadium(III)-catalyzed cascade cyclization. benthamscience.combenthamdirect.com This method involves the reaction of 2-(2-aminophenyl)acetonitrile with either N,N-dimethyl enaminones or chalcones under mild conditions. benthamscience.combenthamdirect.comacs.org The reaction boasts several advantages, including the use of readily available starting materials, good substrate and functional group tolerance, and good yields. benthamscience.com A plausible reaction mechanism has been proposed for this transformation. Notably, the high yields obtained with N-unprotected substrates make this reaction system particularly advantageous compared to previously known methods. benthamscience.com

Table 4: Vanadium(III)-Catalyzed Synthesis of Pyrido[2,3-b]indoles

| Entry | 2-(2-Aminophenyl)acetonitrile Substrate | Enone/Chalcone Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(2-aminophenyl)acetonitrile | N,N-Dimethyl-3-oxo-3-phenyl-prop-1-en-1-amine | 2-Phenylpyrido[2,3-b]indole | Good |

| 2 | 2-(2-amino-5-methylphenyl)acetonitrile | Chalcone | 2,4-Diphenyl-7-methylpyrido[2,3-b]indole | Good |

| 3 | 2-(2-aminophenyl)acetonitrile | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 2-(4-Methoxyphenyl)-4-phenylpyrido[2,3-b]indole | Good |

This table is a representative summary based on the described methodology. benthamscience.combenthamdirect.com

Electrochemistry-Enabled Synthetic Routes

Electrochemical methods offer a sustainable and powerful alternative to traditional synthetic protocols, often avoiding the need for harsh reagents and metal catalysts.

Metal-Free Electrochemical Intramolecular C(sp²)-H Amination using Iodine as a Mediator

A metal-free electrochemical approach for the intramolecular C(sp²)-H amination has been developed, enabling a switchable synthesis of both indoline and indole derivatives from readily available 2-vinyl anilines. organic-chemistry.orgfigshare.comacs.org This method is particularly significant as it meets the high purity requirements of medicinal and biological chemistry by avoiding metal catalysis. organic-chemistry.org Using iodine as a mediator, the reaction conditions can be tuned to selectively produce either indolines or indoles. organic-chemistry.orgfigshare.com Optimal conditions, including the use of Me₄NI in a CH₃CN/H₂O solvent system with NH₄PF₆ as an auxiliary electrolyte at a constant current, have been established to achieve high yields. organic-chemistry.org The proposed mechanism involves an ionic process initiated by the electrochemical oxidation of iodide to iodine, followed by nucleophilic addition and deprotonation steps. organic-chemistry.org

Organic Redox Catalyst-Enabled Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides

An efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles has been achieved through the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.orgorganic-chemistry.orgacs.org This method employs an organic redox catalyst, such as phenothiazine, and notably does not require any external chemical oxidants, making it a sustainable process. organic-chemistry.orgacs.org The reaction is carried out in an electrochemical cell with a reticulated vitreous carbon anode and a platinum cathode. organic-chemistry.org This approach demonstrates broad substrate compatibility, successfully converting terminal and trisubstituted alkenes into the corresponding indole products. organic-chemistry.org Mechanistic studies have confirmed that the reaction proceeds via a radical pathway initiated by electrochemical oxidation. organic-chemistry.org

Electrochemical Intramolecular Annulation of Alkynylanilines and Their Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable alternative for constructing indole rings, avoiding the need for expensive transition metals or chemical oxidants. rsc.orgscilit.com The intramolecular annulation of 2-alkynylanilines and their derivatives is a key electrochemical strategy for forming the indole core. rsc.org This method generally involves the anodic oxidation of a suitable alkynylaniline precursor.

In a typical process, the reaction is carried out in an undivided cell using platinum or carbon-based electrodes. chim.itresearchgate.net For instance, the cyclization of ortho-alkynylanilines can be initiated by the generation of a cyanomethyl anion via a two-electron process in a solvent system like acetonitrile (B52724) with a supporting electrolyte such as tetraethylammonium (B1195904) tetrafluoroborate. chim.it

A notable example relevant to the synthesis of this compound derivatives is the electrochemical cyclization of o-(o-aminophenylethynyl) trifluoroacetanilides. d-nb.info The process can be finely tuned; for example, tunable electrocatalytic annulations of o-arylalkynylanilines have been developed where the choice of electrolyte and solvent can selectively lead to different products, such as C3-halogenated indoles or more complex fused heterocyclic systems. acs.org This highlights the method's versatility in controlling regioselectivity. acs.org The reaction often proceeds under mild, oxidant-free, and base-free conditions, demonstrating excellent functional group tolerance. researchgate.net

Table 1: Examples of Electrochemical Annulation of Alkynylanilines This table is representative of the types of conditions used in electrochemical indole synthesis; specific substrates would be selected to yield the this compound core.

| Starting Material Type | Electrode System (Anode/Cathode) | Electrolyte/Mediator | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| o-Alkynylanilines | Platinum / Platinum | Tetraethylammonium tetrafluoroborate | Acetonitrile | Avoids metal catalysts and chemical oxidants. | chim.it |

| o-Arylalkynylanilines | Not specified | Ammonium Halides (e.g., NH₄I, NH₄Cl) | Acetone | Tunable synthesis for skeletally diverse indoles. | acs.org |

| o-Alkynylanilines | Not specified | KI | Not specified | Direct synthesis of 3-iodoindoles. | researchgate.net |

| Arylamines with tethered alkynes | RVC / Platinum | Bu₄NBF₄ | Methanolic THF | Ferrocene used as a redox catalyst. | researchgate.net |

Electrochemical Synthesis from 1-(2-Aminophenyl)alcohols

A direct and green electrochemical strategy for synthesizing indoles involves the use of 1-(2-aminophenyl)alcohols as starting materials. rsc.orgresearchgate.net This method is particularly attractive as it bypasses the need for transition metals, external oxidants, and stoichiometric iodide salts that are sometimes used as promoters. rsc.org

The reaction mechanism proceeds through an initial acid-promoted dehydration of the 1-(2-aminophenyl)alcohol to generate a 2-vinylaniline (B1311222) intermediate in situ. rsc.org This is followed by a proton-coupled electron transfer (PCET) process. The resulting radical undergoes intramolecular cyclization, subsequent oxidation, and deprotonation to yield the final indole product. rsc.org This electrochemical approach is noted for its excellent tolerance of air and water and broad functional group compatibility. researchgate.net

This protocol represents a significant advancement in sustainable chemistry, converting readily available alcohols into valuable indole structures through a clean electrochemical process. rsc.orgresearchgate.net

Microwave-Assisted Synthetic Protocols for Indole Derivatives from Aminophenyl Precursors

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. tandfonline.comresearchgate.net These advantages are well-documented in the synthesis of indole derivatives from aminophenyl precursors, particularly through the cycloisomerization of 2-alkynylanilines. chim.ittandfonline.comresearchgate.net

Microwave irradiation can promote the cyclization of 2-alkynylanilines in water without the need for any added metal catalysts, acids, or bases. researchgate.net In some protocols, catalytic amounts of simple inorganic salts like potassium chloride or bases such as sodium bicarbonate are added to improve reaction yields. chim.itelte.hu For example, the microwave-assisted cyclization of 2-ethynylaniline (B1227618) to indole and 2-(phenylethynyl)aniline to 2-phenylindole has been successfully demonstrated in water at 200 °C, with significant yield improvements upon the addition of salts like KCl. elte.hu

More complex derivatives, such as 2-acylindoles, have been synthesized from β-(2-aminophenyl)-α,β-ynones using AgOTf or Cu(OTf)₂ as catalysts under microwave irradiation at 140 °C for just 15 minutes. tandfonline.comorganic-chemistry.org This reaction proceeds via a selective 5-exo-dig cyclization. tandfonline.com

Table 2: Selected Microwave-Assisted Syntheses of Indole Derivatives

| Precursor Type | Catalyst/Additive | Solvent | MW Conditions (Temp/Time) | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Alkynylanilines | None | Water | 200 °C / 0.25-1.5 h | Substituted Indoles | researchgate.nettandfonline.com |

| 2-Alkynylanilines | KCl or NaHCO₃ (0.1 equiv) | Water | 200 °C / 1.5 h | 2-Substituted Indoles | elte.hu |

| β-(2-Aminophenyl)-α,β-ynones | AgOTf or Cu(OTf)₂ (20 mol%) | Not specified | 140 °C / 15 min | 2-Acylindoles | tandfonline.comorganic-chemistry.org |

| α-Amino aryl ethanone | None | HFIP | 120 °C / 40 min | Indole Derivatives | tandfonline.com |

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling selectivity is a critical aspect of modern organic synthesis. In the context of this compound, regioselectivity primarily concerns the specific orientation of ring closure and subsequent functionalization, while stereoselectivity becomes relevant in the synthesis of chiral derivatives.

Regioselectivity: The formation of the 2-substituted indole ring from precursors like 2-alkynylanilines is typically governed by a 5-exo-dig cyclization pathway, which is generally favored over the alternative 6-endo-dig closure that would lead to quinoline derivatives. tandfonline.com However, reaction conditions can be tuned to favor different outcomes. A remarkable example is the tunable dimerization of 2-alkynylanilines, where the choice of catalyst dictates the final product structure. bohrium.comnih.gov Using a Cu(OAc)₂ catalyst under an oxygen atmosphere promotes an intramolecular cyclization cascade to selectively yield 2-indolyl-3-oxoindolines. acs.orgresearchgate.net In contrast, switching the catalyst to Bi(OTf)₃ promotes an intermolecular reaction pathway, leading selectively to 2-(2-aminophenyl)quinolines. acs.orgresearchgate.net This catalyst-controlled divergent synthesis showcases a high level of regiochemical control. nih.gov Furthermore, electrochemical methods offer another layer of control; by adjusting electrolytes and solvents, the annulation of o-arylalkynylanilines can be directed to produce either C3-halogenated indoles or fused naphtho[1′,2′:4,5]furo[3,2-b]indoles. acs.org

Stereoselectivity: The parent this compound is an achiral molecule. Stereoselectivity becomes a consideration when synthesizing derivatives that contain stereogenic centers. This can be achieved by using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. For instance, in the synthesis of bioactive molecules, a chiral heterocyclic capping group might be incorporated. researchgate.net While specific examples for the enantioselective synthesis of this compound derivatives are highly specialized, general principles of asymmetric catalysis, such as the use of chiral Brønsted acids or transition-metal complexes with chiral ligands, would be applicable to control the stereochemical outcome of the cyclization or subsequent functionalization steps. scilit.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for important heterocyclic compounds like indoles. nih.govbeilstein-journals.org The goal is to develop sustainable, safe, and efficient processes that minimize waste and energy consumption. nih.gov Several modern methods for synthesizing this compound and its precursors align with these principles.

Use of Greener Solvents: A key tenet of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and several indole syntheses have been adapted to aqueous media. beilstein-journals.org The microwave-assisted cycloisomerization of 2-alkynylanilines in water is a prime example of a catalyst-free reaction in a sustainable solvent. researchgate.netelte.hu

Energy Efficiency: Microwave-assisted synthesis significantly reduces reaction times from hours or days to mere minutes, leading to substantial energy savings. tandfonline.comresearchgate.net This rapid, efficient heating is a hallmark of green synthetic techniques. nih.gov

Atom Economy and Waste Reduction: Electrochemical syntheses exemplify high atom economy and waste reduction. scilit.com By using electricity as a "traceless" reagent, these methods avoid the need for stoichiometric chemical oxidants or reductants, which would otherwise become chemical waste. rsc.orgresearchgate.net The electrochemical synthesis from 1-(2-aminophenyl)alcohols is a clean transformation that generates the indole product with minimal byproducts. rsc.orgresearchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic instead of stoichiometric reagents is a fundamental green principle. Methods employing recyclable catalysts, such as palladium on carbon (Pd/C), or minute quantities of metal catalysts that can be efficiently removed, are preferred. chemistryviews.org Many of the advanced syntheses of indoles rely on catalytic cycles, whether they are promoted by transition metals, light (photocatalysis), or electricity (electrocatalysis). acs.orgrsc.org

Collectively, the adoption of electrochemical, microwave-assisted, and water-based protocols for the synthesis of this compound and related structures demonstrates a clear trend towards more sustainable and environmentally responsible chemical manufacturing. nih.gov

Advanced Reactivity and Mechanistic Investigations of 2 2 Aminophenyl Indole

Functionalization Strategies for the Indole (B1671886) Core

The indole nucleus within the 2-(2-aminophenyl)indole framework is a versatile platform for introducing various functional groups, leading to the synthesis of complex molecular architectures.

The synthesis of indoles from 2-ethynylaniline (B1227618) derivatives is a powerful method that allows for the introduction of substituents at the C2 position. organic-chemistry.orgmdpi.comscispace.com This approach is advantageous as it avoids the need for protecting and deprotecting steps often required when starting with unprotected anilines. mdpi.com Various catalysts, including copper(II) salts and palladium complexes, have been shown to be effective for this transformation. organic-chemistry.orgmdpi.com For instance, copper(II)-catalyzed cyclization can be performed in a mixture of water and methanol. organic-chemistry.org The reaction tolerates a range of functional groups on the terminal alkyne, leading to polyfunctionalized indole derivatives. organic-chemistry.org

A notable application of this strategy involves the radical addition of reagents like pentafluorosulfanyl chloride (SF₅Cl) to 2-ethynyl anilines, followed by a cyclization reaction to produce 2-SF₅-indoles. nih.gov This sequence can be performed as a telescoped procedure, highlighting its efficiency. nih.gov

| Catalyst/Reagent System | Substrate | Product Type | Reference |

| Cu(II) salts | 2-Ethynylaniline derivatives | 2-Substituted indoles | organic-chemistry.orgmdpi.com |

| SF₅Cl, then base | 2-Ethynyl anilines | 2-SF₅-indoles | nih.gov |

| Pd(OAc)₂ | o-Iodo-aniline and alkynes | 2-Substituted indoles | mdpi.com |

The C3 position of the indole core in derivatives of this compound is susceptible to nucleophilic attack, particularly after activation. One strategy involves the generation of 3-vinylindole intermediates, which can then undergo nucleophilic addition. rsc.orgacs.org For instance, the reaction of indole-2-carbaldehydes with active methylene (B1212753) compounds can lead to Michael adducts that serve as precursors for cyclohepta[b]indoles. acs.org

Furthermore, transition-metal-catalyzed aminometalation of o-alkynylanilines provides a route to C3-functionalized indoles. nih.gov A copper(II)-catalyzed reaction between o-alkynylanilines and quinoline (B57606) N-oxides results in the site-selective C3-heteroarylation of indoles. nih.gov The proposed mechanism involves the aminocupration of the alkyne followed by the nucleophilic addition of the resulting Cu(II)-indolyl complex to the quinoline N-oxide. nih.gov

The primary amine group of this compound readily condenses with aldehydes and ketones to form azomethines, also known as Schiff bases. sbq.org.brresearchgate.netscielo.briaea.orgnih.gov This reaction is a key step in the synthesis of various fused heterocyclic systems. For example, the condensation of this compound with a range of aromatic aldehydes yields 2-(2-arylideneaminophenyl)indoles. sbq.org.brresearchgate.net These intermediates can be subsequently cyclized to form indolo[1,2-c]quinazolines. sbq.org.brresearchgate.netscielo.briaea.orgnih.gov This transformation has been successfully applied to both mono- and bis-aldehydes, leading to the corresponding mono- and bis-indolo[1,2-c]quinazolines. sbq.org.brresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Subsequent Product | Reference |

| This compound | Aromatic aldehydes | 2-(2-Arylideneaminophenyl)indoles | Indolo[1,2-c]quinazolines | sbq.org.brresearchgate.net |

| This compound | Aryl aldehydes | Azomethines | 6-Substituted indolo[1,2-c]quinazolines | nih.gov |

This compound is an excellent substrate for cascade and tandem reactions, enabling the efficient construction of complex, fused heterocyclic scaffolds. These multi-step, one-pot sequences offer significant advantages in terms of atom economy and operational simplicity.

A notable example is the synthesis of indolo[1,2-c]quinazolines from this compound and various aryl aldehydes. sbq.org.brscielo.br This process involves the initial formation of an azomethine intermediate, followed by an oxidative cyclization, often using potassium permanganate, to yield the final fused product. sbq.org.br Similarly, reactions with 2-cyanobenzothiazoles can yield 6-substituted indolo[1,2-c]quinazolines. sbq.org.br

Furthermore, the dimerization of 2-alkynylanilines can be tuned to selectively produce either 2-indolyl-3-oxoindolines or 2-(2-aminophenyl)quinolines by choosing the appropriate catalyst. acs.orgnih.govx-mol.com Copper(II) acetate (B1210297) promotes the formation of 2-indolyl-3-oxoindolines, while bismuth(III) triflate catalyzes the dimerization to 2-(2-aminophenyl)quinolines. acs.orgnih.govx-mol.com Gold-catalyzed tandem reactions of 1,2-bis(alkynyl)-2-en-1-ones with indoles also provide an efficient route to indole-fused polycyclic systems through a cascade of cyclization and Friedel-Crafts-type reactions. researchgate.net

Reactions with Aldehydes and Ketones to Form Azomethines

Reaction Mechanism Elucidation

Understanding the reaction mechanisms and the roles of transient intermediates is crucial for optimizing existing synthetic methods and developing new transformations.

Several types of reactive intermediates have been identified or proposed in reactions involving this compound and its precursors.

Indolylmethyl Cations : These intermediates are generated from precursors like 1-(2-aminophenyl)prop-2-ynols under acidic or Lewis acidic conditions. rsc.orgrsc.orgscilit.com For example, a relay catalytic process using Au(I) and a Brønsted acid can generate 2-indolylmethyl cations, which then undergo a cation-ene reaction with 1,3-dicarbonyls, followed by an intramolecular Friedel-Crafts-type reaction to form cyclopentannulated indoles. rsc.orgrsc.orgscilit.com

Enamine Intermediates : Enamines are key intermediates in certain dimerization and cyclization reactions. The formation of 2-(2-aminophenyl)quinolines from the dimerization of 2-alkynylanilines is believed to proceed through an intermolecular nucleophilic addition to form an enamine intermediate, which then undergoes intramolecular cyclization and annulation. acs.orgnih.govx-mol.comresearchgate.net Iodine-mediated intramolecular cyclization of enamines has also been shown to produce 3H-indoles. acs.org

Radical Anions : Reductive transformations of indole derivatives can involve the formation of radical anions. For instance, the rearrangement of N-arylindoles into dihydroacridines when treated with triethylsilane and potassium tert-butoxide is proposed to proceed via an indole radical anion intermediate. nih.gov This radical anion fragments and then undergoes a ring-closing reaction. nih.gov Additionally, the trisulfur (B1217805) radical anion (S₃•−), generated in situ from K₂S, can initiate the cyclization of o-alkynylanilines to form indoles without the need for a transition metal catalyst. researchgate.net Electrochemical methods can also generate indole radical cations, which can undergo further reactions like intramolecular nucleophilic addition. rsc.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

The metal-mediated transformations involving indole derivatives are often elucidated through detailed catalytic cycle analysis. For reactions involving substrates structurally related to this compound, such as N-substituted indoles or 2-alkynyl anilines, transition metals like rhodium (Rh), palladium (Pd), and gold (Au) play a pivotal role. The catalytic cycles typically involve a sequence of fundamental steps including coordination, C-H bond activation, migratory insertion, and reductive elimination. nih.govrsc.org

In rhodium(III)-catalyzed reactions, for instance, the cycle is often initiated by the coordination of the indole substrate to the active Rh(III) species, such as Cp*Rh(OAc)₂. This is followed by a C-H activation step, typically at the C2 position of the indole ring, to form a five-membered rhodacycle intermediate. nih.gov This intermediate is a key branching point. Subsequent reaction with a coupling partner, like an alkyne, involves migratory insertion of the alkyne into the Rh-C bond, expanding the metallacycle. The cycle is completed by protodemetalation or reductive elimination, which releases the functionalized indole product and regenerates the active Rh(III) catalyst for the next turnover. nih.gov

Gold-catalyzed reactions, particularly those involving alkyne hydroamination, follow a different pathway. For example, in the synthesis of cyclopenta[b]indoles from 1-(2-aminophenyl)prop-2-ynols, a Au(I) catalyst activates the alkyne for a 5-exo-dig cyclization. This forms an indoline (B122111) intermediate which can then undergo further acid-mediated transformations. rsc.org The proposed mechanism for these cascade reactions highlights the ability of gold to act as a potent π-acid to facilitate key bond-forming events. rsc.org Similarly, palladium catalysis is instrumental in cross-coupling and annulation reactions, often proceeding via oxidative addition of a Pd(0) species to a substrate (e.g., an aryl halide), followed by subsequent coupling steps and reductive elimination to regenerate the Pd(0) catalyst. mdpi.com The specific nature of the ligands, substrates, and reaction conditions dictates the precise pathway and the intermediates involved in these catalytic cycles.

Table 1: Key Steps in Proposed Metal-Catalyzed Cycles for Indole Derivatives

| Catalyst Type | Initiation Step | Key Intermediate | Key Transformation Step | Product Release / Catalyst Regeneration |

|---|---|---|---|---|

| Rhodium(III) | Coordination of indole N-H or directing group | 5- or 6-membered Rhodacycle | Migratory insertion of alkyne/alkene | Protodemetalation or Reductive Elimination |

| Palladium(0/II) | Oxidative addition of Pd(0) to aryl halide | Aryl-Pd(II) complex | Intramolecular C-H activation or coupling | Reductive Elimination |

| Gold(I) | π-Activation of alkyne/allene | Gold-vinylidene or gold-allyl species | Intramolecular hydroamination/cyclization | Protodeauration |

Computational Chemistry Approaches to Reaction Pathways (e.g., DFT, TD-DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of heterocyclic compounds like this compound. DFT calculations allow researchers to map the potential energy surface (PES) of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This provides deep insight into reaction feasibility, mechanisms, and selectivity. researchgate.net

For instance, DFT studies on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form an oxindole (B195798) core revealed that acid assistance significantly lowers the activation Gibbs free energy. researchgate.net The calculations can distinguish between different proposed pathways, such as those assisted by different proton sources, and pinpoint the rate-determining step. researchgate.netchemrxiv.org

Time-dependent DFT (TD-DFT) is employed to study excited-state processes, such as the excited-state intramolecular proton transfer (ESIPT) observed in derivatives like 2-(2'-aminophenyl)benzothiazole. researchgate.net These calculations can predict absorption and fluorescence spectra and determine the energy barriers for processes occurring after photoexcitation. Studies have shown that substituents have a profound impact on these energy barriers; for example, an electron-withdrawing tosyl group was found to facilitate the ESIPT reaction, while an electron-donating methyl group had a negligible effect. researchgate.net Such computational investigations provide a molecular-level understanding that complements experimental findings and guides the design of new molecules with desired properties. mdpi.com

Table 2: Representative DFT/TD-DFT Findings for Related Heterocyclic Systems

| System Studied | Computational Method | Key Finding | Calculated Parameter (Example) | Reference |

|---|---|---|---|---|

| 2-(2'-Aminophenyl)benzothiazole derivatives | TD-DFT (B3LYP) | Electron-withdrawing groups facilitate ESIPT. | ESIPT energy barrier: 0.12 eV (with tosyl group) | researchgate.net |

| Di-t-butyl 2-(2-aminophenyl)-2-methyl malonate | DFT | Acetic acid assistance reduces the activation energy for cyclization. | Lower ΔG‡ for acid-assisted pathway vs. methanol-assisted. | researchgate.net |

| Iminoacetic acid + Formamide | DFT | Elucidation of a Zn(II)-catalyzed reaction mechanism. | Rate-determining step identified and energy barrier calculated. | chemrxiv.org |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies of this compound Derivatives

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules like this compound and its derivatives. researchgate.net By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a compound, providing insight into its electronic structure and reactivity. psu.edu

Studies on various indole derivatives show that they typically exhibit one or more oxidation peaks, corresponding to the removal of electrons from the indole ring or substituents. researchgate.netnih.gov The indole nucleus is electron-rich and thus susceptible to oxidation. The position and shape of these peaks are highly dependent on the nature and position of substituents on the indole ring and any attached phenyl groups. For example, the presence of the electron-donating amino (-NH₂) group in this compound would be expected to lower the oxidation potential compared to unsubstituted indole, making it easier to oxidize.

The reversibility of the redox processes can also be assessed. Many indole oxidations are irreversible, indicating that the initially formed radical cation undergoes rapid subsequent chemical reactions, such as dimerization or reaction with the solvent/electrolyte. psu.edunih.gov The specific potentials and reversibility are also influenced by experimental conditions such as the solvent, supporting electrolyte, and scan rate. researchgate.net

Table 3: Illustrative Cyclic Voltammetry Data for Indole-Related Compounds

| Compound | Experimental Conditions | Oxidation Potential (Epa) vs. Ref. | Process Characteristics | Reference |

|---|---|---|---|---|

| N-acetylindole | HFIP/CH₂Cl₂ with 0.20 M nBu₄NBF₄ | ~1.4 V vs. Ag/AgCl | Irreversible oxidation | nih.gov |

| 5-Fluoro-1H-indole-3-carbohydrazide derivatives | Pencil Graphite Electrode | Varies with aryl-sulfonyl substitution | Redox behavior varies with substituent nature | researchgate.net |

| Nitrosoaromatic derivatives | Glassy Carbon Electrode, aq-EtOH | pH-dependent | Quasi-reversible two-electron, two-proton reduction | psu.edu |

Note: Data is illustrative of the types of measurements performed on related structures, as specific CV data for the parent this compound is not detailed in the provided sources.

Relationship between Electrochemical Behavior and Structure-Activity

The electrochemical properties of this compound derivatives are intrinsically linked to their structure and, consequently, their chemical and biological activity. The oxidation and reduction potentials obtained from techniques like cyclic voltammetry serve as quantitative measures of the ease with which a molecule can donate or accept electrons. This electronic characteristic is fundamental to its reactivity. researchgate.net

For the this compound scaffold, the structure-activity relationship is heavily influenced by the electronic properties of its two key components: the indole ring and the 2-aminophenyl substituent. The indole nucleus is an electron-rich heterocycle, and its oxidation potential can be modulated by substituents. The primary amine on the phenyl ring is a strong electron-donating group, which increases the electron density of the entire π-system. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. nih.gov

This relationship is crucial in contexts like oxidative coupling reactions, where a lower oxidation potential facilitates the initial single-electron transfer step required to form a reactive radical cation. nih.gov In medicinal chemistry, the redox potential can correlate with a compound's mechanism of action or its metabolic stability. For example, the activity of indole-based efflux pump inhibitors has been systematically studied by modifying substituents, which in turn alters the electronic properties (and thus redox behavior) of the molecule. nih.gov Therefore, understanding the electrochemical behavior provides a rational basis for designing new derivatives with tailored reactivity or biological function. researchgate.net

Anodic and Cathodic Processes in Indole Formation

Electrosynthesis provides a powerful and often greener alternative to traditional chemical methods for constructing indole rings. The key steps in these reactions are anodic oxidations and cathodic reductions that generate reactive intermediates. rsc.org

In a typical electrochemical synthesis of an indole, the anodic process involves the oxidation of a suitable precursor at the anode surface. For example, the anodic oxidation of an aniline (B41778) derivative can generate a radical cation. nih.govrsc.org This highly reactive species can then initiate a sequence of reactions. In the electrosynthesis of indoles from 2-vinylanilines, the process may involve the oxidation of the aniline to a radical cation, which then undergoes intramolecular cyclization onto the vinyl group. Subsequent oxidation and deprotonation steps lead to the formation of the aromatic indole ring. rsc.org

Simultaneously, a reduction reaction occurs at the cathode to complete the electrical circuit. The cathodic process often involves the reduction of the solvent or protons in the medium. For instance, in aqueous or protic media, the reduction of H₂O or H⁺ can produce hydrogen gas (H₂) and hydroxide (B78521) ions (OH⁻). rsc.org In some mediated reactions, the anode oxidizes a mediator, which in turn oxidizes the substrate in the bulk solution, while the cathode regenerates the mediator or reduces another species. These electrochemical methods avoid the need for stoichiometric chemical oxidants or reductants, offering advantages in atom economy and waste reduction. nih.govresearchgate.net

Biomedical and Pharmacological Research of 2 2 Aminophenyl Indole Derivatives

Medicinal Chemistry Applications and Drug Discovery

The core structure of 2-(2-aminophenyl)indole serves as a valuable pharmacophore in drug discovery. Its derivatives have been the subject of numerous studies, revealing a broad spectrum of biological activities. These investigations are crucial for the development of new therapeutic agents.

Antimicrobial and Antibacterial Activities

Derivatives of this compound have shown significant promise as antimicrobial and antibacterial agents. Research has demonstrated their effectiveness against a variety of bacterial and fungal strains, including those resistant to conventional antibiotics.

One area of focus has been the development of efflux pump inhibitors (EPIs). Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, leading to drug resistance. bohrium.comfrontiersin.org A derivative of this compound, identified as RP2, was isolated from a soil bacterium and found to inhibit efflux pumps in Staphylococcus aureus. frontiersin.org This compound, when used in combination with antibiotics like ciprofloxacin, demonstrated a synergistic effect, increasing the antibiotics' efficacy against resistant strains. frontiersin.org Further synthesis and evaluation of this compound derivatives led to the identification of SMJ-5 as a potent NorA efflux pump inhibitor in S. aureus. bohrium.comnih.gov SMJ-5 was shown to enhance the activity of fluoroquinolones, reduce biofilm formation, and inhibit the virulence factor staphyloxanthin. bohrium.comnih.gov

Other studies have explored the direct antimicrobial properties of this compound derivatives. A series of mono and bis-2-(2-arylidineaminophenyl)indole azomethines were synthesized and showed activity against various bacteria and fungi. researchgate.net Similarly, new 3-(2-(1H-indol-2-yl)phenyl)-2-(substituted phenyl)-3,4-dihydroimidazo[4,5-b]indoles displayed significant antibacterial and antifungal action. researchgate.net Indolo[1,2-c]benzo bohrium.comnih.govnih.govtriazine derivatives, synthesized from substituted 2-(2-aminophenyl)indoles, proved to be potent and selective inhibitors of Streptococcus and Staphylococcus. nih.gov

The introduction of different substituents on the 2-phenylindole (B188600) core has been shown to influence antimicrobial activity. For instance, compounds with amino, methyl, methoxy (B1213986), hydroxyl, and fluoro groups have demonstrated notable antibacterial and antifungal properties. innovareacademics.in Specifically, 2-(4'-aminophenyl)indole and 2-(4'-fluorophenyl)indole were effective against Pseudomonas aeruginosa and Escherichia coli, respectively. innovareacademics.in Another study found that 2-(4-aminophenyl)-1H-indole exhibited potent activity against Bacillus subtilis and Salmonella typhi. japsonline.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |

| RP2 | Staphylococcus aureus | Efflux pump inhibitor; enhances antibiotic activity. | frontiersin.org |

| SMJ-5 | Staphylococcus aureus | Potent NorA efflux pump inhibitor; reduces biofilm formation and virulence. | bohrium.comnih.gov |

| Indolo[1,2-c]benzo bohrium.comnih.govnih.govtriazines | Streptococcus, Staphylococcus | Potent and selective inhibitors. | nih.gov |

| 2-(4'-aminophenyl)indole | Pseudomonas aeruginosa, Bacillus subtilis, Salmonella typhi | Good antibacterial agent. | innovareacademics.injapsonline.com |

| 2-(4'-fluorophenyl)indole | Escherichia coli | Good antibacterial agent. | innovareacademics.in |

Anti-inflammatory Properties

The indole (B1671886) nucleus is a well-established scaffold in the development of anti-inflammatory drugs, with indomethacin (B1671933) being a prominent example. bioline.org.br Derivatives of this compound have also been investigated for their anti-inflammatory potential, showing promise in modulating inflammatory pathways.

Several studies have demonstrated the ability of these derivatives to inhibit key inflammatory mediators. For instance, certain 2-phenylindole derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the NF-κB signaling pathway. omicsonline.orgomicsonline.org Asymmetric indole curcumin (B1669340) analogs have also been synthesized and evaluated for their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). tandfonline.com

The anti-inflammatory activity is often linked to the specific substitutions on the indole ring. innovareacademics.in For example, 4-indolyl-2-arylaminopyrimidine derivatives have been designed and synthesized, with some compounds showing superior anti-inflammatory activity compared to indomethacin in a model of acute lung injury. nih.gov Furthermore, the introduction of a pyrimidine (B1678525) moiety at the 3-position of 2-phenyl indoles has yielded compounds with good analgesic and anti-inflammatory activities with reduced gastric irritation. bioline.org.br

The aryl hydrocarbon receptor (AhR) ligand 2,2'-aminophenyl indole (2AI) has been shown to reduce pro-inflammatory gene expression in activated microglia cells, which are key players in neuroinflammation. nih.gov This suggests a potential role for these compounds in treating neurodegenerative diseases with an inflammatory component.

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative | Mechanism of Action | Key Findings | Reference(s) |

| 2-Phenylindole derivatives | Inhibition of NF-κB signaling | Suppress production of TNF-α and IL-6. | omicsonline.orgomicsonline.org |

| Asymmetric indole curcumin analogs | COX-2 inhibition | Potent inhibitors of COX-2. | tandfonline.com |

| 4-indolyl-2-arylaminopyrimidine derivatives | Inhibition of IL-6 and IL-8 release | Superior anti-inflammatory activity compared to indomethacin in acute lung injury model. | nih.gov |

| 2,2'-aminophenyl indole (2AI) | AhR ligand | Reduces pro-inflammatory gene expression in microglia. | nih.gov |

Antioxidant Activity and Radical Scavenging Potential

The indole moiety is known for its radical scavenging properties, and derivatives of this compound have been explored for their antioxidant potential. omicsonline.org This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. omicsonline.orgomicsonline.org Studies have utilized various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to evaluate the antioxidant activity of synthesized 2-phenylindole derivatives. innovareacademics.intandfonline.com

The structure-activity relationship is a key factor in determining the antioxidant potential. For example, the presence of electron-donating groups like hydroxyl and methoxy on the phenyl ring has been observed to enhance the antioxidant activity of 2-phenylindole derivatives. omicsonline.org In a study of asymmetric indole curcumin analogs, several compounds demonstrated significant DPPH radical scavenging and reducing activity. tandfonline.com

The aryl hydrocarbon receptor (AhR) ligand 2,2'-aminophenyl indole (2AI) has been identified as a potent antioxidant. nih.gov It has been shown to protect retinal pigmented epithelial (RPE) cells from cytotoxicity mediated by lipid peroxidation. nih.gov Furthermore, 2AI induces the expression of antioxidant genes in microglia and other cell types. nih.gov

Table 3: Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative | Assay(s) Used | Key Findings | Reference(s) |

| Substituted 2-phenylindoles | DPPH radical scavenging, ABTS radical cation assay | Significant antioxidant action, comparable to ascorbic acid in some cases. | omicsonline.orgomicsonline.org |

| 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles | DPPH radical scavenging | Compounds with amino, methyl, methoxy, and hydroxyl groups showed better antioxidant property. | innovareacademics.in |

| Asymmetric indole curcumin analogs | DPPH radical scavenging, reducing activity | Significant radical scavenging and reducing activities. | tandfonline.com |

| 2,2'-aminophenyl indole (2AI) | In vitro cell protection assays | Protects RPE cells from lipid peroxidation; induces antioxidant genes. | nih.govnih.gov |

Anticancer and Antitumor Evaluations

The indole scaffold is present in several clinically used anticancer drugs, such as vinblastine (B1199706) and vincristine. nih.gov Consequently, derivatives of this compound have been extensively investigated for their potential as anticancer agents, demonstrating activity against a variety of cancer cell lines through diverse mechanisms.

One of the key mechanisms of action is the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells. omicsonline.orgomicsonline.org Derivatives of 2-phenylindole have shown anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7) through this mechanism. omicsonline.orgomicsonline.org Other derivatives have been reported to induce apoptosis in lung cancer cells (A549 and H460) by intercalating with DNA and inhibiting topoisomerase enzymes. omicsonline.orgomicsonline.org

The substitution pattern on the indole ring plays a crucial role in the anticancer activity. For instance, indolo[1,2-c]benzo bohrium.comnih.govnih.govtriazine derivatives synthesized from substituted 2-(2-aminophenyl)indoles have shown inhibitory effects on leukemia, lymphoma, carcinoma, and neuroblastoma-derived cell lines. nih.gov A series of indole-aryl amide derivatives were also evaluated for their cytotoxic activity against a panel of cancer cell lines, with some compounds showing noteworthy selectivity towards specific cancer types. nih.gov

Furthermore, some this compound derivatives have been investigated as dual inhibitors of key signaling proteins involved in cancer progression, such as EGFR and SRC kinases. nih.gov A novel naphthylamide derivative, 2-(2-aminophenyl)-H-benzo[d,e]isquinoline-1,3[2H]-dione (NAP6), has also been shown to inhibit breast cancer cell growth. mdpi.com

Table 4: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| 2-Phenylindole derivatives | Breast (MDA-MB-231, MCF-7), Lung (A549, H460) | Inhibition of tubulin polymerization, DNA intercalation, topoisomerase inhibition. | omicsonline.orgomicsonline.org |

| Indolo[1,2-c]benzo bohrium.comnih.govnih.govtriazines | Leukemia, lymphoma, carcinoma, neuroblastoma | Inhibition of cell proliferation. | nih.gov |

| Indole-aryl amides | HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate) | Cell cycle arrest, apoptosis. | nih.gov |

| Indole-based urea (B33335) derivatives | Lung, breast, prostate | Dual EGFR/SRC kinase inhibition, apoptosis induction. | nih.gov |

| 2-(2-aminophenyl)-H-benzo[d,e]isquinoline-1,3[2H]-dione (NAP6) | Breast | Inhibition of cell growth. | mdpi.com |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Indole derivatives have shown promise in this area, and some this compound analogs have been evaluated for their activity against M. tuberculosis.

Research has shown that certain indole derivatives can exhibit potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. humanjournals.com For example, a series of 5-substituted-3-phenyl-N'-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxy hydrazides, which can be conceptually derived from a 2-phenylindole scaffold, were synthesized and showed antitubercular activity. nih.gov

The synthesis of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amides and urea derivatives has also been reported, with these compounds being evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. acs.org Additionally, indole-2-carboxamides have been synthesized and shown to have potent pan-activity against various mycobacterial species, including M. tuberculosis, by inhibiting the essential transporter MmpL3. nih.gov

While the direct evaluation of this compound itself for antitubercular activity is less documented in the provided context, the promising results from its broader derivative classes underscore the potential of this scaffold in the development of new anti-TB drugs.

Neuroprotective and Immunomodulatory Effects (e.g., AhR Ligand Activity)

Recent research has highlighted the neuroprotective and immunomodulatory potential of this compound derivatives, particularly through their interaction with the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that plays a crucial role in regulating cellular responses to environmental stressors and in modulating the immune system.

A key compound in this area is 2,2'-aminophenyl indole (2AI), which has been identified as a potent synthetic ligand of the AhR. nih.gov Studies have shown that 2AI can protect retinal pigmented epithelial (RPE) cells from oxidative stress-induced damage and the retina from light-induced degeneration. nih.gov This neuroprotective effect is mediated, at least in part, by the AhR-dependent alteration of lipid metabolism. nih.gov

Furthermore, 2AI has demonstrated significant immunomodulatory effects by regulating microglia, the primary immune cells of the central nervous system. nih.gov It has been shown to reduce the expression of pro-inflammatory genes and induce antioxidant genes in activated microglia. nih.gov This suggests that 2AI and similar AhR ligands could be beneficial in treating neurodegenerative diseases where neuroinflammation is a key pathological feature. nih.gov The AhR has been shown to play a role in maintaining microglia homeostasis, and its deficiency can trigger inflammation. nih.gov

The exploration of this compound derivatives as AhR ligands opens up new avenues for the development of therapies for a range of conditions, from retinal degenerative diseases to other neuroinflammatory and autoimmune disorders.

Antimalarial Activity of Indolone-N-oxides and Related Indoles

Indolone-N-oxides (INODs) have demonstrated potent antiplasmodial activity against the erythrocytic stage of Plasmodium falciparum, with IC50 values in the nanomolar range. ird.fr These compounds are known to generate long-lived radical species, which is believed to be central to their mechanism of action. nih.govnih.gov

Research has shown that the antimalarial effect of INODs is more pronounced during the ring stage of parasite development. nih.gov Treatment of ring-infected red blood cells with INOD-1 at a concentration of 100 nM resulted in an 85% inhibition of parasite maturation. nih.gov The activity of these compounds is linked to their ability to induce tyrosine phosphorylation of the erythrocyte membrane protein band 3, leading to destabilization of the host cell membrane. nih.govnih.gov

A series of 66 new indolone-N-oxide derivatives were synthesized and evaluated for their in vitro activity against various strains of P. falciparum. acs.org Notably, compound 26 (a 5-methoxy-indolone-N-oxide analogue) exhibited highly potent antiplasmodial activity with an IC50 of less than 3 nM on the FcB1 strain and 1.7 nM on the 3D7 strain, coupled with a very high selectivity index. acs.org In in vivo studies using a P. berghei mouse model, compound 1 (a dioxymethylene derivative) showed the best antiplasmodial activity, with a 62% inhibition of parasitemia at a dose of 30 mg/kg/day. acs.org

The mechanism of action of these indolone derivatives is thought to involve bioreduction, leading to the production of free radicals. ird.fr Human quinone reductase 2 (hQR2) has been identified as a potential enzyme involved in the bioreduction of these compounds, suggesting that hQR2 substrates could be a new avenue for designing antimalarial drugs. ird.fr

Interactive Table: Antimalarial Activity of Selected Indolone-N-Oxide Derivatives

| Compound | Description | In Vitro Activity (IC50) | In Vivo Activity | Reference |

|---|---|---|---|---|

| INOD-1 | - | 100 nM (induces 85% inhibition) | - | nih.gov |

| Compound 1 | Dioxymethylene derivative | - | 62% inhibition at 30 mg/kg/day | acs.org |

| Compound 26 | 5-methoxy-indolone-N-oxide analogue | <3 nM (FcB1), 1.7 nM (3D7) | - | acs.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights for the design of more potent and selective compounds. These studies have primarily focused on modifications of the indole and phenyl rings. nih.gov

In the context of antibacterial activity, particularly as NorA efflux pump inhibitors in Staphylococcus aureus, SAR studies have revealed several key features. The presence of strong electron-donating groups at certain positions on the 2-aryl indole derivatives is crucial for their bioactivity. bohrium.comresearchgate.net For instance, substitution at the C-5 position of the indole ring is critical for activity. researchgate.net While a nitrile group at this position retains potency, carbonyl-based electron-withdrawing groups result in inactive molecules. researchgate.net Furthermore, the 2,5-dimethoxyl group on the aryl ring has been shown to increase the inhibitory activity against the NorA efflux pump. japsonline.com

For cannabidiol (B1668261) (CB1) receptor allosteric modulators, SAR studies on 1H-indole-2-carboxamides have shown that potency is enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. nih.gov

In the development of anti-inflammatory agents, the presence of hydroxyl and methoxy groups (electron-donating) on the phenyl ring of 2-phenyl indole derivatives was found to increase their antioxidant activity. omicsonline.org

Mechanisms of Biological Action at a Molecular and Cellular Level

The diverse biological activities of this compound derivatives are a result of their interactions with various molecular and cellular targets.

Several 2-phenyl indole derivatives have demonstrated potent antibacterial effects against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). omicsonline.org Their mechanism of action involves the inhibition of essential bacterial enzymes, namely bacterial topoisomerase IV and DNA gyrase. omicsonline.orgasm.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. researchgate.net Specifically, aminocoumarin derivatives, a class of compounds that can be related to the indole structure, are known to bind to the GyrB subunit of DNA gyrase, inhibiting its ATPase function. ajchem-b.com Pyrido[2,3-b]indole derivatives have been identified as dual inhibitors of both DNA gyrase and topoisomerase IV, showing activity against Gram-negative pathogens. acs.org

The interaction with DNA is another important mechanism of action for some this compound derivatives. Studies have shown that these compounds can bind to DNA, with some derivatives exhibiting high binding propensity. researchgate.net For example, metal complexes of some indole derivatives have shown high binding constants (Kb values in the range of 1.50 × 10^4 M-1 to 3.62 × 10^4 M-1) with calf thymus DNA (CT-DNA). researchgate.net This DNA binding ability is believed to contribute to their anticancer activity. researchgate.net The indole nucleus itself can facilitate the integration of the molecule into DNA, ultimately leading to cell death. sci-hub.se Some derivatives induce apoptosis in cancer cells through DNA intercalation and the inhibition of topoisomerase enzymes. omicsonline.org

Certain this compound derivatives have been found to act as efflux pump inhibitors (EPIs) in bacteria. frontiersin.org One of the investigated mechanisms for this activity is the depolarization of the cytoplasmic membrane. However, studies on the derivative RP2, an efflux pump inhibitor isolated from a soil bacterium, showed that it did not cause significant membrane depolarization in S. aureus at concentrations effective for efflux pump inhibition. frontiersin.orgresearchgate.net Similarly, other synthesized indole derivatives tested as EPIs also did not cause membrane depolarization, suggesting that their primary mechanism of efflux pump inhibition is not through the disruption of the membrane potential. bohrium.com

DNA Binding Studies

Preclinical Development and In Vivo Efficacy

Promising in vitro results have led to the preclinical evaluation of several this compound derivatives in animal models for various diseases.